2-Cyano-3-fluorobenzoic acid
Overview
Description
2-Cyano-3-fluorobenzoic acid is an organic compound with the molecular formula C8H4FNO2. It is characterized by a benzene ring substituted with a cyano group (-CN) at the second position and a fluorine atom at the third position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano or fluorine positions, depending on the reagents used.
Major Products Formed:
Oxidation: The oxidation of 2-cyano-3-fluorobenzoic acid can yield carboxylic acids or other oxidized derivatives.
Reduction: Reduction typically results in the formation of amines.
Substitution: Substitution reactions can produce various derivatives, including those with different functional groups replacing the cyano or fluorine atoms.
Scientific Research Applications
2-Cyano-3-fluorobenzoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be utilized in the study of biological systems, particularly in the development of fluorescent probes and imaging agents.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
2-Cyano-3-fluorobenzoic acid is similar to other fluorinated benzoic acids, such as 3-fluorobenzoic acid and 4-fluorobenzoic acid. the presence of the cyano group at the second position makes it unique in terms of its reactivity and potential applications. The cyano group can participate in reactions that the other compounds cannot, making it a valuable compound in organic synthesis and research.
Comparison with Similar Compounds
3-Fluorobenzoic acid
4-Fluorobenzoic acid
2-Cyanobenzoic acid
3-Cyanobenzoic acid
Properties
IUPAC Name |
2-cyano-3-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2/c9-7-3-1-2-5(8(11)12)6(7)4-10/h1-3H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMZPDUDNUCZPQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673520 | |
Record name | 2-Cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1214379-33-5 | |
Record name | 2-Cyano-3-fluorobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673520 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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